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molecular formula C10H8ClNO2 B8744981 4-(3-Amino-3-oxoprop-1-en-2-yl)benzoyl chloride CAS No. 59190-00-0

4-(3-Amino-3-oxoprop-1-en-2-yl)benzoyl chloride

Cat. No. B8744981
M. Wt: 209.63 g/mol
InChI Key: BXKPYGNKDSFBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947582

Procedure details

A mixture of 50 cc. of thionyl chloride and 0.05 moles of p-carboxyatropamide is heated at reflux on the steam-bath for 1/2 hour. The reaction mixture is concentrated in vacuo to give p-chlorocarbonylatropamide suitable for use in the following step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-carboxyatropamide
Quantity
0.05 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([C:8]1[CH:18]=[CH:17][C:11]([C:12](=[CH2:16])[C:13]([NH2:15])=[O:14])=[CH:10][CH:9]=1)(O)=[O:6]>>[Cl:3][C:5]([C:8]1[CH:18]=[CH:17][C:11]([C:12](=[CH2:16])[C:13]([NH2:15])=[O:14])=[CH:10][CH:9]=1)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
p-carboxyatropamide
Quantity
0.05 mol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C(C(=O)N)=C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 50 cc
TEMPERATURE
Type
TEMPERATURE
Details
at reflux on the steam-bath for 1/2 hour
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)C1=CC=C(C(C(=O)N)=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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